Cas no 1806431-89-9 (4-Fluoro-3-iodopicolinic acid)
4-Fluoro-3-iodopicolinic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-iodopicolinic acid
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- Inchi: 1S/C6H3FINO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)
- InChI Key: NJHVSEBGLJRSNB-UHFFFAOYSA-N
- SMILES: IC1=C(C=CN=C1C(=O)O)F
Computed Properties
- Exact Mass: 266.91925 g/mol
- Monoisotopic Mass: 266.91925 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.2
- Molecular Weight: 267.00
4-Fluoro-3-iodopicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005933-250mg |
4-Fluoro-3-iodopicolinic acid |
1806431-89-9 | 95% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029005933-500mg |
4-Fluoro-3-iodopicolinic acid |
1806431-89-9 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029005933-1g |
4-Fluoro-3-iodopicolinic acid |
1806431-89-9 | 95% | 1g |
$2,923.95 | 2022-03-31 |
4-Fluoro-3-iodopicolinic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-Fluoro-3-iodopicolinic acid
4-Fluoro-3-Iodopicolinic Acid: A Comprehensive Overview
4-Fluoro-3-Iodopicolinic acid, also known by its CAS number CAS No. 1806431-89-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of picolinic acids, which are derivatives of picoline, a six-membered aromatic ring with two nitrogen atoms. The presence of fluorine and iodine substituents in the molecule introduces unique electronic and structural properties, making it a valuable compound for various applications.
The chemical structure of 4-fluoro-3-iodopicolinic acid consists of a pyridine ring with a carboxylic acid group at position 2, a fluorine atom at position 4, and an iodine atom at position 3. This substitution pattern not only enhances the compound's stability but also imparts specific reactivity, making it suitable for use in coordination chemistry and catalysis. Recent studies have highlighted its potential as a ligand in metal complexes, particularly in transition metal catalysis.
One of the most promising applications of 4-fluoro-3-iodopicolinic acid lies in its role as a precursor for the synthesis of advanced materials. For instance, researchers have explored its use in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit high surface areas and tunable pore sizes, making them ideal for gas storage, separation, and catalytic processes. The iodine substituent in particular plays a crucial role in enhancing the stability and functionality of these materials under various conditions.
In addition to its role in materials science, 4-fluoro-3-iodopicolinic acid has shown potential in medicinal chemistry. Its ability to coordinate with metal ions such as zinc and copper makes it a candidate for drug delivery systems and enzyme inhibition studies. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, opening avenues for its use in therapeutic applications.
The synthesis of 4-fluoro-3-iodopicolinic acid typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. Researchers have optimized these procedures to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has further facilitated the characterization of this compound.
From an environmental standpoint, the stability and biodegradability of 4-fluoro-3-iodopicolinic acid have been evaluated to ensure its safe handling and disposal. Studies indicate that under controlled conditions, the compound exhibits minimal environmental impact, making it suitable for industrial-scale production.
In conclusion, 4-fluoro-3-iodopicolinic acid, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. As advancements in synthetic methods and material science progress, this compound is expected to play an increasingly important role in both academic and industrial settings.
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